2,6-Dichlorobenzoyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32709-75-4 |
|---|---|
Molecular Formula |
C8H3Cl2NOS |
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2,6-dichlorobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3Cl2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |
InChI Key |
SWBDPIGAGFPFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichlorobenzoyl Isothiocyanate
Classical Preparative Routes
Traditional methods for the synthesis of 2,6-dichlorobenzoyl isothiocyanate have long been the foundation of its production, relying on straightforward and accessible chemical transformations.
Reaction of Acyl Chlorides with Thiocyanate (B1210189) Salts
A prominent and widely utilized method for synthesizing aroyl isothiocyanates involves the reaction of an aroyl chloride with a thiocyanate salt. This reaction can be effectively carried out using either potassium thiocyanate or ammonium (B1175870) thiocyanate.
The general reaction mechanism proceeds through the nucleophilic attack of the thiocyanate anion on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the isothiocyanate. The choice of solvent is crucial for the success of this reaction, with acetone (B3395972) and dichloromethane (B109758) being commonly employed.
One established procedure for a related compound, benzoyl isothiocyanate, involves reacting benzoyl chloride with potassium thiocyanate in a mixture of dichloromethane and acetone, using a phase-transfer catalyst such as PEG-400 to facilitate the reaction at room temperature. The reaction typically proceeds for a couple of hours, and after filtration of the inorganic salts, the product is obtained by evaporation of the solvent. chemicalbook.com A similar approach using ammonium thiocyanate in dry acetone has also been reported to yield benzoyl isothiocyanate. google.com While specific yields for the 2,6-dichloro derivative are not extensively reported in readily available literature, these methods provide a solid foundation for its synthesis.
Table 1: Representative Reaction Conditions for the Synthesis of Benzoyl Isothiocyanate
| Acyl Chloride | Thiocyanate Salt | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| Benzoyl Chloride | KSCN | PEG-400 | Dichloromethane/Acetone | 2 | 20 | 95 |
| Benzoyl Chloride | NH₄SCN | None | Acetone | Not specified | Reflux | Not specified |
Decomposition of Dithiocarbamate (B8719985) Salts
Another classical route to isothiocyanates is through the formation and subsequent decomposition of dithiocarbamate salts. chemicalbook.com This method typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. This intermediate is then decomposed to the isothiocyanate using a variety of reagents.
For the synthesis of this compound via this route, one would conceptually start from 2,6-dichlorobenzamide. The amide would first be converted to the corresponding primary amine, 2,6-dichloroaniline (B118687). This aniline (B41778) derivative can then react with carbon disulfide and a base like triethylamine (B128534) to form the triethylammonium (B8662869) 2,6-dichlorophenyldithiocarbamate salt. nih.gov The subsequent decomposition of this salt, often facilitated by reagents like tosyl chloride, leads to the formation of 2,6-dichlorophenyl isothiocyanate, not the target benzoyl isothiocyanate.
A more direct, though less common, conceptual pathway would involve the formation of a dithiocarbamate from 2,6-dichlorobenzoyl chloride itself. However, detailed procedures for this specific transformation are not well-documented in the scientific literature. The conversion of dithiocarbamates to isothiocyanates can also be achieved using various other reagents, including heavy metal salts or oxidizing agents. nih.gov
Modern and Advanced Synthetic Protocols
In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally benign methods for the synthesis of isothiocyanates. These advanced protocols often offer advantages in terms of reaction times, yields, and substrate scope.
Utilization of Trichloroisocyanuric Acid/Triphenylphosphine (B44618) Systems
A modern and efficient one-pot method for the synthesis of aroyl isothiocyanates directly from carboxylic acids has been developed utilizing a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP). This system offers a mild and practical alternative to the use of acyl chlorides.
The reaction is believed to proceed through the in-situ formation of a highly reactive phosphonium (B103445) salt from TCCA and TPP. This species then activates the carboxylic acid, facilitating its conversion to the corresponding acyl isothiocyanate in the presence of a thiocyanate source. This method avoids the often harsh conditions required for the preparation of acyl chlorides. While specific data for 2,6-dichlorobenzoic acid is not provided in the primary literature, this method is generally applicable to a wide range of aroyl carboxylic acids.
Photocatalyzed Synthetic Approaches
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions using light as an energy source. While a direct photocatalytic synthesis of this compound from the corresponding acyl chloride has not been specifically reported, related transformations suggest its feasibility.
For instance, research has shown that benzoyl isothiocyanate can be utilized as a precursor in the design of graphitic carbon nitride-based copolymers for photocatalytic hydrogen production. researchgate.net This indicates the photochemical reactivity of the aroyl isothiocyanate moiety. General methods for the photocatalytic synthesis of isothiocyanates from primary amines and carbon disulfide have also been developed, employing visible light and a photocatalyst. Adaptation of such a system for the direct conversion of an acyl derivative remains an area for future investigation.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has gained widespread acceptance for its ability to dramatically reduce reaction times and often improve yields. researchgate.net The application of microwave irradiation to the synthesis of isothiocyanates has been explored, particularly for the decomposition of dithiocarbamates.
In a general procedure for the microwave-assisted synthesis of isothiocyanates, a primary amine is reacted with carbon disulfide in the presence of a base, and the resulting dithiocarbamate intermediate is decomposed under microwave irradiation without the need for an additional desulfurating agent. researchgate.net This approach has been shown to be scalable and effective for both aliphatic and aromatic amines.
While a specific protocol for the microwave-assisted reaction of 2,6-dichlorobenzoyl chloride with a thiocyanate salt is not detailed in the literature, the general principles of microwave heating to accelerate reaction rates could likely be applied to this classical transformation, potentially leading to shorter reaction times and improved efficiency.
In situ Generation Strategies
The in situ generation of this compound, wherein the compound is prepared and used immediately in a subsequent reaction without isolation, offers significant advantages by handling a reactive intermediate efficiently. While specific literature on the in situ generation of this compound is sparse, well-established general methods for aroyl isothiocyanates are directly applicable.
The principal route involves the reaction of an aroyl chloride with a thiocyanate salt. arkat-usa.org For the target compound, this would involve reacting 2,6-dichlorobenzoyl chloride with a salt like potassium thiocyanate (KSCN). A prominent and effective in situ strategy employs phase-transfer catalysis (PTC). tandfonline.comtandfonline.com
In a typical PTC setup, a solution of the aroyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in a non-polar organic solvent such as benzene (B151609) is stirred with an aqueous solution of a thiocyanate salt. tandfonline.com A phase-transfer catalyst, for instance, a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the reaction. The catalyst transports the thiocyanate anion (SCN⁻) from the aqueous phase into the organic phase, where it reacts with the aroyl chloride to form the aroyl isothiocyanate. This method circumvents the need for stringent anhydrous conditions and often proceeds efficiently at room temperature. tandfonline.com The resulting organic solution containing the in situ generated aroyl isothiocyanate can then be directly used for further synthetic transformations.
Research on the PTC synthesis of various acyl isothiocyanates has demonstrated the viability of this method for substituted benzoyl chlorides. For example, o-chlorobenzoyl chloride, a structurally related precursor, has been successfully converted to its corresponding isothiocyanate in high yield using this technique. tandfonline.com This suggests a strong potential for the efficient in situ synthesis of this compound.
Table 1: Phase-Transfer Catalysis Synthesis of Various Aroyl Isothiocyanates tandfonline.com
| Starting Aroyl Chloride | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 76 |
| o-Chlorobenzoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 82 |
| Anisoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 64 |
| m-Toluyl chloride | Tetrabutylammonium bromide | Benzene/Water | 83 |
| Cinnamoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 49 |
| 2-Naphthoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 62 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. acs.orgnih.gov
Phase-Transfer Catalysis (PTC) as a Green Method: The PTC method described above aligns with several green chemistry principles. By using a biphasic water/organic solvent system, it reduces the reliance on potentially hazardous anhydrous solvents. The reactions are often performed under mild conditions, such as at room temperature, which lowers energy consumption. tandfonline.com
Microwave-Assisted and Solvent-Free Synthesis: A significant advancement in green synthesis is the use of microwave irradiation, often combined with solvent-free conditions. A method for synthesizing benzoyl isothiocyanate utilizes potassium thiocyanate and PEG-400 as a phase-transfer catalyst under solvent-free microwave irradiation. arkat-usa.org This approach dramatically reduces reaction times and eliminates the need for volatile organic compounds (VOCs) as solvents, adhering to the principles of pollution prevention and energy efficiency. arkat-usa.orgacs.org This technique is highly adaptable for the synthesis of this compound.
Alternative Reagents: A key tenet of green chemistry is the use of less hazardous reagents. acs.org One innovative method allows for the one-step synthesis of aroyl isothiocyanates directly from carboxylic acids using a combination of trichloroisocyanuric acid and triphenylphosphine at room temperature. researchgate.net This strategy avoids the use of aroyl chlorides (like 2,6-dichlorobenzoyl chloride), which are often corrosive and lachrymatory, thereby creating a safer process.
Safer Solvent Systems: Moving away from traditional, hazardous solvents like benzene is a primary goal of green chemistry. acs.org The development of biphasic systems using water and a more benign organic solvent, such as ethyl acetate, represents a greener alternative for isothiocyanate synthesis. cbijournal.com The use of sodium bicarbonate as a mild, inexpensive, and non-toxic base in such systems further enhances the environmental friendliness of the procedure. cbijournal.com
Table 2: Application of Green Chemistry Principles to Aroyl Isothiocyanate Synthesis
| Green Approach | Reagents/Conditions | Green Principle(s) Adhered To | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis | Aroyl chloride, KSCN, Tetrabutylammonium bromide, Benzene/Water, Room Temp. | Safer Solvents (reduced need for anhydrous), Energy Efficiency | tandfonline.com |
| Microwave-Assisted PTC | Benzoyl chloride, KSCN, PEG-400, Solvent-free, Microwave | Pollution Prevention (solvent-free), Energy Efficiency (rapid heating) | arkat-usa.org |
| Synthesis from Carboxylic Acid | Carboxylic acid, Trichloroisocyanuric acid, Triphenylphosphine | Use of Less Hazardous Reagents (avoids aroyl chloride) | researchgate.net |
| Biphasic System with Mild Base | Amine, CS₂, NaHCO₃, Water/Ethyl Acetate | Safer Solvents, Use of Renewable Feedstocks (water), Use of Less Hazardous Reagents | cbijournal.com |
Reactivity and Reaction Chemistry of 2,6 Dichlorobenzoyl Isothiocyanate
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate group (-N=C=S) in 2,6-Dichlorobenzoyl isothiocyanate is highly electrophilic. This characteristic makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives. The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate group, promoting nucleophilic addition at this site. arkat-usa.org
Amines and Amino Compounds: Formation of Thiourea (B124793) Derivatives
The reaction of this compound with primary and secondary amines, as well as other amino compounds, is a well-established method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. nih.govnih.govorganic-chemistry.org
The general scheme for this reaction involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to yield the isothiocyanate, which then reacts with an amine. nih.gov For example, new N-acyl thiourea derivatives have been synthesized by reacting the isothiocyanate with heterocyclic amines. nih.gov This nucleophilic addition is a common and efficient method for creating thiourea derivatives. nih.govorganic-chemistry.org The resulting thioureas can be isolated and purified, often by recrystallization. uobabylon.edu.iq
The synthesis of various thiourea derivatives from isothiocyanates and amines is a widely used method in organic chemistry. organic-chemistry.orguobabylon.edu.iq For instance, N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide was synthesized by reacting 2-chlorobenzoyl chloride with potassium thiocyanate to form the isothiocyanate in situ, which then reacted with 2-amino-5-bromopyridine. ksu.edu.tr
Table 1: Examples of Thiourea Derivatives Synthesized from Isothiocyanates and Amines
| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative | Reference |
| 2-Chlorobenzoyl isothiocyanate | 2-Amino-5-bromopyridine | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | ksu.edu.tr |
| Furan-2-carbonyl isothiocyanate | 2-Amino-5-bromopyridine | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | ksu.edu.tr |
| Allyl isothiocyanate | Aniline (B41778) derivatives | N-Aryl-N'-allylthiourea derivatives | uobabylon.edu.iq |
| Peracetylated glucopyranosyl isothiocyanate | 2-Amino-4-arylthiazoles | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thioureas | nih.gov |
Hydrazine (B178648) Derivatives: Synthesis of Thiosemicarbazides
This compound reacts with hydrazine and its derivatives to form thiosemicarbazides. mdpi.comresearchgate.net This reaction is a nucleophilic addition of the hydrazine to the isothiocyanate group. researchgate.netirjmets.com The general method involves treating carbohydrazides with aryl isothiocyanates. researchgate.net The resulting thiosemicarbazides are important intermediates in the synthesis of various heterocyclic compounds. irjmets.comchemmethod.comnih.gov
For instance, the reaction of benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org Similarly, reaction with 1-alkyl-2-isopropylidenehydrazines can lead to the formation of 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org The synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides was achieved by reacting the corresponding hydrazide with various aryl isothiocyanates. mdpi.com
Table 2: Synthesis of Thiosemicarbazides from Isothiocyanates and Hydrazine Derivatives
| Isothiocyanate Reactant | Hydrazine Reactant | Resulting Thiosemicarbazide Product | Reference |
| Phenyl isothiocyanate | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | mdpi.com |
| para-Tolyl isothiocyanate | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-p-tolyl-thiosemicarbazide | mdpi.com |
| para-Methoxyphenyl isothiocyanate | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-p-methoxyphenyl-thiosemicarbazide | mdpi.com |
| Benzoyl isothiocyanate | Alkyl hydrazines | 1-Alkyl-4-benzoylthiosemicarbazides (intermediates) | rsc.org |
| Benzoyl isothiocyanate | 1-Alkyl-2-isopropylidenehydrazines | Benzoyl thiosemicarbazones | rsc.org |
Other Heteroatom Nucleophiles
Beyond amines and hydrazines, this compound can react with other heteroatom nucleophiles. arkat-usa.orguni-muenchen.de The electrophilic carbon of the isothiocyanate group is susceptible to attack by various nucleophiles containing oxygen, sulfur, or other heteroatoms. arkat-usa.orgresearchgate.net For example, the reaction of allenyl isothiocyanates with N,N-disubstituted hydroxylamines leads to the formation of unstable primary addition products. researchgate.net
Cycloaddition Reactions
Acyl isothiocyanates, including this compound, can participate in cycloaddition reactions. arkat-usa.org A notable example is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a thiourea, which can be used to generate isothiocyanates. beilstein-journals.org The extended π electron system of the isothiocyanate group makes it a suitable component for such reactions. nih.gov
Intramolecular Cyclization Pathways
The adducts formed from the initial nucleophilic addition to this compound can undergo subsequent intramolecular cyclization. arkat-usa.org These reactions often lead to the formation of five- or six-membered heterocyclic rings. arkat-usa.org For instance, the reaction of acyl isothiocyanates with reactants containing a free amino group, such as benzoylhydrazine or phenylhydrazine, can lead to the formation of 1,2,4-triazoline derivatives after a dehydrative cyclization step. arkat-usa.org Similarly, the reaction of benzoyl isothiocyanate with some N-alkyl hydrazones of acetone (B3395972) can afford 1,3,4,6-oxatriazepine-5(2H)-thiones. arkat-usa.org
Electrophilic Behavior and Transformations
The isothiocyanate group exhibits electrophilic behavior at its carbon atom. arkat-usa.orgnih.gov The presence of two electrophilic centers, the carbonyl carbon and the thiocarbonyl carbon, allows for a variety of transformations. arkat-usa.org The reactivity of acyl isothiocyanates is influenced by the electron-withdrawing acyl group, which enhances the electrophilicity of the isothiocyanate carbon. arkat-usa.org This electrophilicity drives the nucleophilic addition and subsequent cyclization reactions that are characteristic of this class of compounds.
Mechanistic Investigations of Reaction Pathways
Detailed mechanistic investigations into the reaction pathways of this compound are crucial for understanding and predicting its chemical behavior. While comprehensive studies specifically on this compound are limited, the general principles of acyl isothiocyanate reactivity provide a strong framework for understanding its mechanistic nuances. The presence of two electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—allows for competitive or sequential reactions, leading to a diverse array of products.
Research into the broader class of aroyl isothiocyanates reveals that the initial step in many of their reactions is the nucleophilic addition to the highly electrophilic carbon of the isothiocyanate group. organic-chemistry.org This is attributed to the strong electron-withdrawing effect of the adjacent acyl group, which enhances the reactivity of the isothiocyanate moiety. organic-chemistry.org
Reactions with Nucleophiles
The reactions of acyl isothiocyanates, including this compound, with various nucleophiles have been a subject of synthetic interest, often leading to the formation of five- or six-membered heterocyclic rings. organic-chemistry.org
Nitrogen Nucleophiles: Amines, hydrazines, and other nitrogen-containing compounds readily react with acyl isothiocyanates. The kinetic studies on the aminolysis of isothiocyanates suggest a mechanism involving the formation of a 1:1 intermediate adduct between the amine and the isothiocyanate. rsc.org This intermediate can then undergo a prototropic rearrangement, a process that can be catalyzed by a second molecule of the amine, to form the final thiourea derivative. rsc.org The reaction conditions, such as the pH, can significantly influence the outcome, with different products being favored under varying pH ranges. researchgate.net
Active Methylene (B1212753) Compounds: Compounds possessing an "active" methylene group, flanked by two electron-withdrawing groups, are also important reactants. egyankosh.ac.in These compounds can act as carbon nucleophiles, attacking the electrophilic centers of the isothiocyanate. The reaction of active methylene compounds with electrophiles like diazonium salts has been shown to proceed via the formation of a nucleophilic center on the carbon atom. nih.govrsc.org A similar mechanistic principle can be applied to their reaction with this compound.
Cycloaddition Reactions: The isothiocyanate functionality can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products in a concerted or stepwise manner. libretexts.orglibretexts.org While specific studies on [4+2] cycloaddition reactions involving this compound as the dienophile are not extensively documented, the general principles of such reactions, governed by frontier molecular orbital theory, would apply. researchgate.netyoutube.com The feasibility and stereochemical outcome of such reactions would depend on the electronic and steric properties of both the diene and the dienophile. libretexts.org
The table below summarizes the expected general reaction pathways of this compound with different classes of nucleophiles, based on the established reactivity of acyl isothiocyanates.
| Nucleophile Class | General Reaction Type | Probable Intermediate | Typical Final Product |
| Amines | Nucleophilic Addition | Thiourea Adduct | N-(2,6-dichlorobenzoyl)thioureas |
| Hydrazines | Nucleophilic Addition-Cyclization | Thiosemicarbazide Derivative | Triazole or Thiadiazole Derivatives |
| Active Methylene Compounds | Nucleophilic Addition/Condensation | Enolate or Carbanion Adduct | Substituted Thioamides or Heterocycles |
| Dienes | [4+2] Cycloaddition | Concerted or Stepwise Adduct | Cyclohexene Derivatives |
It is important to note that these are generalized pathways, and the actual mechanism for a specific reaction of this compound may involve more complex steps or competing pathways. Detailed computational and experimental studies would be necessary to fully elucidate the intricate mechanistic details for each specific reaction.
Derivatives of 2,6 Dichlorobenzoyl Isothiocyanate and Their Synthesis
N-Acyl Thiourea (B124793) Derivatives
N-acyl thioureas are the principal products derived from the reaction of 2,6-dichlorobenzoyl isothiocyanate with amine nucleophiles. The general structure features a thiourea moiety attached to the 2,6-dichlorobenzoyl group. The synthesis can be tailored to produce monosubstituted or disubstituted thiourea derivatives depending on the nature of the amine reactant.
Monosubstituted N-acyl thioureas, specifically N-(2,6-dichlorobenzoyl)thiourea, are synthesized through the reaction of this compound with ammonia (B1221849). nih.goviwu.edu In this reaction, the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This process is a direct and common method for preparing primary thioureas. nih.gov The general reaction is typically carried out by treating the isothiocyanate with ammonia in a suitable solvent. researchgate.net
The proposed reaction scheme is as follows:
Step 1: Nucleophilic attack of ammonia on the isothiocyanate carbon of this compound.
Step 2: Proton transfer to form the stable N-(2,6-dichlorobenzoyl)thiourea.
The synthesis of 1-acyl-3-substituted thioureas, or disubstituted thioureas, is a widely employed reaction of acyl isothiocyanates. rsc.org This is achieved by reacting this compound with primary or secondary amines. The reaction proceeds via a nucleophilic addition mechanism, where the amine's nitrogen atom attacks the central carbon of the isothiocyanate group. arkat-usa.orgbuet.ac.bd
A specific example is the synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. This compound was prepared by reacting freshly prepared this compound with 3,5-dichloroaniline (B42879) in an acetone (B3395972) solvent. The mixture is stirred, and the resulting product is precipitated in acidified water and purified by recrystallization.
Table 1: Synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| This compound | 3,5-Dichloroaniline | Acetone | Stirred for 1 hour | 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea |
The formation of N-acyl thioureas from this compound is governed by the electronic properties of the reactants. The reactivity of the isothiocyanate is significantly influenced by the groups attached to it.
Electrophilicity of the Isothiocyanate Carbon: The isothiocyanate group (–N=C=S) contains two electrophilic sites, but the carbon atom is the primary site for nucleophilic attack. The adjacent 2,6-dichlorobenzoyl group, being strongly electron-withdrawing, greatly enhances the electrophilicity of this carbon atom. arkat-usa.orgbuet.ac.bd This makes the acyl isothiocyanate more reactive towards nucleophiles compared to alkyl or aryl isothiocyanates.
Role of the Benzoyl Group Substituents: The two chlorine atoms at positions 2 and 6 of the benzoyl ring are powerful electron-withdrawing groups. Through an inductive effect, they pull electron density away from the carbonyl group and, by extension, from the isothiocyanate moiety. This further increases the positive partial charge on the isothiocyanate carbon, making the molecule highly susceptible to nucleophilic addition by amines.
Nucleophilicity of the Amine: The rate of reaction is also dependent on the nucleophilicity of the reacting amine. Primary and secondary aliphatic amines are generally strong nucleophiles and react readily. Aromatic amines, while less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring, are still sufficiently reactive to form the corresponding disubstituted thioureas.
Heterocyclic Compounds Derived from this compound
The N-acyl thiourea derivatives synthesized from this compound are valuable intermediates for constructing a variety of heterocyclic systems. rsc.org The presence of multiple reactive sites (N-H, C=O, and C=S) allows for intramolecular cyclization reactions, often promoted by specific reagents or conditions, to form five- or six-membered rings. rsc.orgresearchgate.net
1,3,5-Triazine derivatives can be synthesized using aroyl isothiocyanates as precursors. The general strategy involves the reaction of the aroyl isothiocyanate with a suitable nitrogen-containing nucleophile that can facilitate subsequent cyclization. For instance, aroyl isothiocyanates react with 5-amino-3-methyl-(1H)-pyrazole to yield N-acyl thiourea intermediates. arkat-usa.org These intermediates can then be treated with an alkylating agent like ethyl bromide, followed by cyclization in the presence of a base such as sodium ethoxide, to form pyrazolo[1,5-a] buet.ac.bdnu.edu.kznih.govtriazine derivatives. arkat-usa.org
Applying this methodology, this compound could potentially be used to synthesize corresponding 1,3,5-triazine-containing structures. The N-(2,6-dichlorobenzoyl)thiourea intermediate would first be formed, followed by a base-catalyzed cyclization reaction with a suitable partner that provides the remaining nitrogen and carbon atoms for the triazine ring. Another pathway involves the cyclization of pivaloyl thiourea with hydrazine (B178648) hydrate (B1144303) to yield a 1,2,4-triazole (B32235) derivative, demonstrating the versatility of acyl thioureas in forming different triazine isomers. rsc.org
While the synthesis of oxygen-containing heterocycles like oxazines directly from acyl isothiocyanates is less common, related sulfur-containing analogues such as 1,3-thiazines are readily accessible. N-acyl thiourea derivatives can undergo intramolecular cyclization to form these six-membered heterocyclic rings. nu.edu.kz For example, N-carbamothioyl methacrylamides, a type of acyl thiourea, have been shown to cyclize into 1,3-thiazin-4-one derivatives. nu.edu.kz This type of reaction typically involves the nucleophilic attack of the sulfur atom onto an electrophilic site within the same molecule, followed by ring closure.
The synthesis of an actual oxazine (B8389632) ring would require the participation of the carbonyl oxygen atom of the 2,6-dichlorobenzoyl group in the cyclization. While theoretically possible under specific conditions that favor oxygen nucleophilicity, the higher nucleophilicity of the sulfur atom in the thiourea intermediate generally directs cyclization towards the formation of sulfur-containing heterocycles like thiazines. nih.gov
Synthesis of Pyrimidinethiones
The synthesis of pyrimidinethiones from this compound is a subject of ongoing research. While specific literature detailing this transformation is not abundant, the general reactivity of acyl isothiocyanates provides a theoretical framework. Acyl isothiocyanates are known to react with various nucleophiles, and their bifunctional nature allows for the formation of different heterocyclic compounds. nih.gov The reaction would likely proceed through the initial formation of a thiourea derivative by reacting this compound with a suitable nitrogen-containing nucleophile. Subsequent intramolecular cyclization, often promoted by a base or acid catalyst, would then lead to the formation of the pyrimidinethione ring. The specific reagents and conditions would be crucial in directing the reaction towards the desired product.
One potential pathway involves the reaction of this compound with enamines or compounds containing an active methylene (B1212753) group in the presence of a nitrogen source. The enamine would act as the nucleophile, attacking the isothiocyanate carbon, followed by cyclization and elimination to yield the pyrimidinethione. The steric hindrance imposed by the 2,6-dichloro-substituted phenyl ring may influence the reaction rate and the regioselectivity of the cyclization.
| Starting Material | Reagent | Product | Notes |
| This compound | Enamine/Active Methylene Compound + Nitrogen Source | Pyrimidinethione derivative | Theoretical pathway based on general acyl isothiocyanate reactivity. |
Synthesis of Mercapto Acetyl Pyridines
A potential strategy could involve the reaction of this compound with an acetylpyridine derivative bearing a nucleophilic group, such as an amine or a hydroxyl group. This initial reaction would form a thiourea or thiocarbamate linkage. Subsequent chemical manipulations would be necessary to introduce the mercapto group. For instance, the thiourea could be hydrolyzed under specific conditions to yield a thiol. The success of such a synthesis would be highly dependent on the careful selection of reagents and the optimization of reaction conditions to manage the reactivity of the various functional groups present in the starting materials and intermediates.
| Starting Material | Hypothesized Reagents | Potential Intermediate | Target Product |
| This compound | Amino- or Hydroxy-acetylpyridine | 2,6-Dichlorobenzoyl thiourea/thiocarbamate of acetylpyridine | Mercapto Acetyl Pyridine derivative |
Benzoxazole (B165842) Derivatives from Isothiocyanates
The synthesis of benzoxazole derivatives from isothiocyanates is a well-established method in heterocyclic chemistry. The general approach involves the reaction of an isothiocyanate with an o-aminophenol. This reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the benzoxazole ring. ekb.eg This cyclization can be promoted by various reagents, including triphenylbismuth (B1683265) dichloride. ekb.eg
While direct examples utilizing this compound are not prominently reported, the established methodology suggests a straightforward synthetic route. The reaction of this compound with a substituted o-aminophenol would be expected to yield the corresponding N-(2,6-dichlorobenzoyl)-N'-(2-hydroxyphenyl)thiourea. Subsequent treatment of this intermediate with a suitable cyclizing agent would afford the desired 2-(2,6-dichlorobenzamido)benzoxazole derivative. The choice of substituents on the o-aminophenol would allow for the generation of a library of benzoxazole derivatives.
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Transformation |
| This compound | o-Aminophenol | N-(2,6-Dichlorobenzoyl)-N'-(2-hydroxyphenyl)thiourea | 2-(2,6-Dichlorobenzamido)benzoxazole | Intramolecular cyclodesulfurization |
Thiazole (B1198619) and Thiadiazole Derivatives
The synthesis of thiazole and thiadiazole derivatives from isothiocyanates provides access to important classes of heterocyclic compounds. The renowned Hantzsch thiazole synthesis, for example, involves the reaction of a thiourea with an α-haloketone. researchgate.net In the context of this compound, this would first require its conversion to the corresponding thiourea by reaction with ammonia or a primary amine. This thiourea could then be reacted with an appropriate α-haloketone to construct the thiazole ring.
For the synthesis of thiadiazoles, a common precursor is a thiosemicarbazide, which can be obtained by reacting an isothiocyanate with hydrazine. nih.gov Thus, this compound could be reacted with hydrazine to form 1-(2,6-dichlorobenzoyl)thiosemicarbazide. This intermediate can then undergo cyclization under various conditions to yield different types of thiadiazoles. For example, oxidative cyclization can lead to 2-amino-1,3,4-thiadiazole (B1665364) derivatives, while reaction with a one-carbon synthon like formic acid can yield 1,3,4-thiadiazoles. The specific regio- and chemoselectivity of the cyclization would depend on the reagents and reaction conditions employed. ptfarm.plnih.gov
| Derivative | Synthetic Approach | Key Intermediate |
| Thiazole | Reaction of the corresponding thiourea with an α-haloketone | N-(2,6-Dichlorobenzoyl)thiourea |
| Thiadiazole | Cyclization of the corresponding thiosemicarbazide | 1-(2,6-Dichlorobenzoyl)thiosemicarbazide |
Metal Complexes and Coordination Compounds Utilizing this compound-Derived Ligands
The derivatives of this compound, particularly those containing nitrogen and sulfur donor atoms, are excellent candidates for use as ligands in the formation of metal complexes and coordination compounds. The presence of multiple potential coordination sites, including the nitrogen and sulfur atoms of the heterocyclic rings and the oxygen atom of the benzoyl group, allows for a variety of binding modes.
While specific research on metal complexes derived from ligands synthesized directly from this compound is limited, the broader field of coordination chemistry involving similar heterocyclic ligands is vast. For instance, pyrimidinethiones, benzoxazoles, thiazoles, and thiadiazoles are all known to form stable complexes with a wide range of transition metals. These complexes have been investigated for their potential applications in catalysis, materials science, and medicinal chemistry. The steric and electronic properties of the 2,6-dichlorobenzoyl group would be expected to influence the coordination geometry and the properties of the resulting metal complexes.
Future research in this area could focus on synthesizing a series of ligands derived from this compound and exploring their coordination behavior with various metal ions. The characterization of these complexes using techniques such as X-ray crystallography, spectroscopy, and magnetic measurements would provide valuable insights into their structure and bonding.
| Ligand Class Derived From this compound | Potential Coordination Sites | Potential Metal Ions |
| Pyrimidinethiones | N, S | Transition metals (e.g., Cu, Ni, Co, Zn) |
| Benzoxazoles | N, O | Lanthanides, Transition metals |
| Thiazoles/Thiadiazoles | N, S | Transition metals, Main group metals |
Structural Elucidation and Spectroscopic Characterization of 2,6 Dichlorobenzoyl Isothiocyanate and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for identifying functional groups, determining molecular weight, and probing the electronic environment of atoms within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2,6-dichlorobenzoyl isothiocyanate and its derivatives. The isothiocyanate group (-N=C=S) exhibits a strong and characteristic absorption band. For instance, in various isothiocyanate compounds, this asymmetric stretching vibration is readily identifiable in the IR spectrum. kiku.dk
In derivatives such as N,N'-disubstituted thioureas formed from the reaction of this compound, the IR spectra show characteristic bands for the C=O and C=S stretching vibrations. For example, in 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, these bands are observed, confirming the presence of both the benzoyl and thiourea (B124793) moieties. The N-H stretching vibrations are also prominent, often indicating the presence of hydrogen bonding. nih.gov
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | Strong, characteristic band | kiku.dk |
| Carbonyl (C=O) | Stretch | ~1650 - 1750 | nih.gov |
| Thiocarbonyl (C=S) | Stretch | ~1050 - 1250 | nih.gov |
| Amine (N-H) | Stretch | ~3100 - 3400 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of this compound and its derivatives.
¹H-NMR spectroscopy reveals the chemical environment of protons in the molecule. In derivatives of this compound, the aromatic protons of the dichlorobenzoyl group typically appear as a multiplet in the downfield region of the spectrum. For example, in thiourea derivatives, the protons of the substituted phenyl ring also give rise to characteristic signals. rsc.org The N-H protons of thiourea derivatives often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding. nih.gov
¹³C-NMR spectroscopy is used to identify the carbon skeleton. The carbon atom of the isothiocyanate group (-N=C=S) has a characteristic chemical shift. In thiourea derivatives, the carbonyl (C=O) and thiocarbonyl (C=S) carbons exhibit distinct resonances. For instance, in a thiourea derivative, the C=S carbon signal was observed around 181.50 ppm, and the C=O signal appeared at a different characteristic chemical shift. rsc.org The carbon atoms of the aromatic rings also show a series of signals in the aromatic region of the spectrum. rsc.org
²⁹Si-NMR spectroscopy , while less common for this class of compounds, would be relevant if silicon-containing derivatives were synthesized. There is currently no available data in the provided search results for ²⁹Si-NMR studies on this compound or its immediate derivatives.
| Nucleus | Functional Group/Atom | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic protons (dichlorobenzoyl) | Multiplet, downfield | rsc.org |
| ¹H | N-H (thiourea) | Broad singlet | nih.gov |
| ¹³C | C=S (thiourea) | ~180-185 | rsc.org |
| ¹³C | C=O (benzoyl) | ~160-170 | rsc.org |
| ¹³C | Aromatic carbons | ~120-140 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For 2,6-dichlorophenyl isothiocyanate, the molecular weight is 204.08 g/mol . fishersci.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Isothiocyanates, such as allyl isothiocyanate, typically exhibit an absorption peak in the UV region, for example, around 240 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the aromatic ring. The UV-Vis spectra of derivatives, such as thioureas, will show absorption bands corresponding to the electronic transitions within the aromatic rings and the conjugated system of the molecule. researchgate.net
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of compounds that can be grown as suitable single crystals. This technique has been extensively used to characterize derivatives of this compound, particularly thiourea derivatives. nih.govnih.govresearchgate.net
In the crystal structure of 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, the molecule exists in the thione form, with typical C=S and C=O bond lengths. nih.gov The structure reveals an intramolecular N-H···O hydrogen bond, which stabilizes the molecular conformation. Furthermore, intermolecular N-H···S hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov The dihedral angle between the two aromatic rings is also a key structural feature determined by X-ray diffraction. nih.gov
Similarly, the crystal structure of 1-(2,6-dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea shows that the two aromatic rings have a specific dihedral angle between them. nih.gov The molecule also exists in the thione form, and the crystal packing is influenced by N-H···O and N-H···S hydrogen bonds, forming chains within the crystal lattice. nih.gov
The analysis of these crystal structures provides invaluable insights into the conformational preferences and non-covalent interactions that govern the solid-state architecture of these molecules. nih.govnih.govresearchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bond; intermolecular N-H···S hydrogen bonds forming centrosymmetric dimers. | nih.gov |
| 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea | Monoclinic | P2₁/c | Thione form; intramolecular N-H···O hydrogen bond; intermolecular N-H···O and N-H···S hydrogen bonds forming chains. | nih.gov |
| 1-(2,6-Dichlorobenzoyl)-3-(2-methoxyphenyl)thiourea | Monoclinic | P2₁/c | Intermolecular N-H···S hydrogen bonds linking molecules into centrosymmetric dimers. | researchgate.net |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The molecular architecture of this compound derivatives, particularly its thiourea adducts, is significantly influenced by a complex network of hydrogen bonds and other non-covalent interactions. These interactions are crucial in dictating the conformation and crystal packing of these molecules.
In addition to intramolecular forces, intermolecular hydrogen bonds are pivotal in constructing the supramolecular assemblies of these compounds. Centrosymmetric dimers are frequently formed through intermolecular N-H···S hydrogen bonds, creating characteristic R(8) ring motifs. nih.govrsc.org These dimer formations are a recurring theme in the crystal packing of substituted thioureas. Furthermore, chains of molecules can be established through a combination of N-H···S and N-H···O intermolecular hydrogen bonds, linking the molecules along specific crystallographic axes. nih.gov
Interactions involving aromatic rings, such as C-H···π and π···π stacking, further stabilize the three-dimensional crystal structure. The presence of the 2,6-dichlorophenyl ring provides sites for these interactions. The absence or weakness of significant π-π stacking has been noted in some related structures where the aromatic rings are substantially twisted relative to each other. nih.govnih.gov However, in other cases, C-H···π and π···π interactions, with inter-centroid distances around 3.694 Å, help to consolidate the crystal packing. rsc.org The interplay of these varied intermolecular forces dictates the final solid-state architecture of these derivatives.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for the quantitative investigation of intermolecular interactions within a crystal lattice. By mapping properties onto this surface, a detailed picture of the close contacts between molecules can be obtained. For derivatives of this compound, this analysis provides a quantitative breakdown of the various interactions contributing to the crystal's stability.
The analysis is often presented through 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. For N-(acyl/aroyl)-3-(substituted) thioureas, these plots reveal the relative contributions of different types of interactions.
Contacts involving hydrogen and other atoms, such as C···H/H···C, O···H/H···O, S···H/H···S, and Cl···H/H···Cl, also make substantial contributions. rsc.orgnih.govnih.govepa.gov The relative importance of these contacts can vary depending on the specific substituents on the aromatic rings. For instance, in a series of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the H···Cl/Cl···H contacts were found to be a major contributor to the crystal packing. rsc.org In some cases, the presence of halogen atoms like chlorine can reduce the relative contribution of H···H contacts.
The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative dichlorobenzoyl-containing derivative, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 37.9 |
| C···H/H···C | 18.7 |
| Cl···H/H···Cl | 16.4 |
| Cl···C/C···Cl | 6.7 |
| O···H/H···O | 6.5 |
| N···H/H···N | 4.8 |
| C···O/O···C | 3.3 |
| C···N/N···C | 2.5 |
The red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) are indicative of close intermolecular contacts, often corresponding to hydrogen bonds. The shape-index and curvedness maps derived from the Hirshfeld surface can be used to identify π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. The absence of these features can indicate weak or non-existent π-π stacking. nih.gov
Conformational Analysis
The conformational preferences of this compound are largely dictated by the rotational freedom around the single bonds connecting the benzoyl group and the isothiocyanate moiety. The steric hindrance imposed by the two ortho-chlorine atoms on the phenyl ring plays a crucial role in determining the molecule's three-dimensional shape.
Studies on the closely related compound, 2,6-dichlorobenzoyl chloride, provide significant insight into the likely conformation of the title compound. Computational studies have shown that while benzoyl chloride prefers a planar conformation to maximize conjugation between the phenyl ring and the carbonyl group, the introduction of two ortho substituents, as in 2,6-dichlorobenzoyl chloride, forces the carbonyl group to twist out of the plane of the aromatic ring. The preferred conformation for 2,6-dichlorobenzoyl chloride is calculated to be one where the carbonyl group is perpendicular to the phenyl ring. This perpendicular arrangement minimizes the steric repulsion between the carbonyl oxygen and the ortho-chlorine atoms, even at the cost of losing conjugative stabilization.
In the solid state, the conformation is further influenced by the intermolecular interactions discussed previously. For instance, in N-(2,6-dichlorobenzoyl)thiourea derivatives, the dihedral angle between the 2,6-dichlorophenyl ring and the central thiourea plane is significant, with reported values such as 31.47 (3)°. nih.gov In another derivative, the dihedral angle between the two aromatic rings was found to be 37.49 (6)°. nih.gov These twisted conformations are a direct consequence of accommodating the bulky substituents and optimizing intermolecular packing forces.
The rotational barriers for interconversion between different conformers can be significant. For 2,6-dichlorobenzoyl chloride, the calculated barrier to rotation from the preferred perpendicular conformation to the higher-energy planar transition state is substantial. A similar energy profile is anticipated for this compound, indicating that the molecule likely exists in a well-defined, non-planar conformation.
Theoretical and Computational Investigations of 2,6 Dichlorobenzoyl Isothiocyanate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 2,6-Dichlorobenzoyl isothiocyanate.
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For complex molecules, this process is essential as their three-dimensional structure dictates their physical and chemical properties. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to achieve this. nih.gov The procedure involves minimizing the energy of the molecular system, which can be influenced by factors like steric hindrance from the chlorine atoms on the benzene (B151609) ring. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov For instance, studies on related dichlorophenyl compounds have shown how different isomer configurations can significantly alter HOMO-LUMO gaps. nih.gov The electronic properties of similar structures, such as (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, have been successfully elucidated using these DFT methods. nih.gov
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. For example, theoretical vibrational frequencies can be calculated and correlated with experimental FT-IR spectra. nih.gov Similarly, Gauge-Independent Atomic Orbital (GIAO)-DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects in the calculation model. researchgate.net While specific published spectroscopic predictions for this compound are not detailed, the methodologies applied to structurally similar biaryls and dichlorophenyl derivatives demonstrate the reliability of DFT for these purposes. nih.govresearchgate.net
The reactivity of a molecule can be assessed using conceptual DFT, which employs global and local reactivity descriptors derived from the electronic structure. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. nih.gov The isothiocyanate group (-N=C=S) is a key functional group known for its electrophilic nature, making it susceptible to nucleophilic attack. nih.govoregonstate.edu DFT calculations can map the molecular electrostatic potential (MEP), which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical reactivity. nih.gov
Quantum Chemical Topology (e.g., QTAIM, NCI, ELF, LOL) for Bonding Analysis
To gain a deeper understanding of the chemical bonds and non-covalent interactions within this compound, advanced topological analysis methods are employed. These methods partition the electron density of a molecule into chemically meaningful regions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. uni-muenchen.de Properties at the BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). uni-muenchen.de
Non-Covalent Interaction (NCI) Index: The NCI index is used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular aggregation and ligand-receptor binding. nih.gov
Electron Localization Function (ELF) and Localization of Orbitals Likelihood (LOL): ELF and LOL are methods that map the electron localization in a molecule. nih.gov They provide a clear picture of core electrons, covalent bonds, and lone pairs, offering a visual representation of the molecule's electronic structure that aligns with classical chemical concepts. uni-muenchen.denih.gov These analyses can reveal specific features of the bonding within the dichlorophenyl ring and the isothiocyanate group.
Molecular Dynamics Simulations (if applicable to reactivity/interactions, not properties)
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as a solvent or a biological receptor, over time. While DFT provides a static, zero-kelvin picture, MD simulations introduce temperature and motion, allowing for the exploration of conformational changes and the stability of ligand-receptor complexes. jppres.com For example, MD simulations can assess whether a binding pose predicted by molecular docking is stable over a period of nanoseconds, providing more robust evidence of a favorable interaction. jppres.com
Molecular Docking Studies on Enzyme Active Sites and Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is used to understand the binding modes and interactions of compounds like this compound with enzyme active sites or receptor binding pockets. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. jppres.com
Studies on other isothiocyanate derivatives have demonstrated their interaction with various biological targets. For example, docking studies of isothiocyanate derivatives with cyclooxygenase (COX) enzymes revealed key interactions. nih.gov These interactions often involve:
Hydrogen Bonding: With amino acid residues like Met522 and Phe518 in the COX-2 active site. nih.gov
Hydrophobic Interactions: With nonpolar residues such as Val116, Leu352, Tyr385, and Phe518. nih.gov
π-π Stacking: Between the aromatic ring of the ligand and residues like Tyr355. nih.gov
The docking score, typically in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating a more favorable binding pose. jppres.com These studies focus on identifying the specific amino acid residues involved in the interaction and the geometry of the ligand-receptor complex, which is fundamental information for understanding the compound's mechanism of action at a molecular level. ekb.egnih.gov
Applications of 2,6 Dichlorobenzoyl Isothiocyanate in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate
2,6-Dichlorobenzoyl isothiocyanate is recognized as a versatile synthetic intermediate primarily due to the high reactivity of its acyl isothiocyanate functional group (-CO-N=C=S). arkat-usa.org Isothiocyanates, in general, are valuable building blocks in synthetic chemistry, serving as precursors for a multitude of organic compounds. rsc.orgrsc.orgchemrxiv.org The reactivity of the isothiocyanate carbon is significantly enhanced in acyl isothiocyanates because of the strong electron-withdrawing effect of the adjacent carbonyl group. arkat-usa.org This heightened electrophilicity makes it a prime target for a wide range of nucleophiles.
This inherent reactivity allows this compound to be a key starting material for the synthesis of thioureas, thioamides, and a diverse array of heterocyclic compounds. arkat-usa.orgijacskros.com The general synthesis of such isothiocyanates often begins with readily available primary amines or their corresponding acid chlorides. rsc.orgorganic-chemistry.org For instance, a benzoyl chloride can be reacted with a thiocyanate (B1210189) salt to generate the benzoyl isothiocyanate intermediate, which is then used in subsequent reactions without isolation. curresweb.comgrowingscience.com
Construction of Complex Organic Molecules
The bifunctional nature of this compound, possessing two distinct electrophilic centers at the carbonyl carbon and the isothiocyanate carbon, enables its participation in numerous addition and cyclization reactions. arkat-usa.org This dual reactivity is harnessed by synthetic chemists to construct complex, multi-ring molecular architectures, particularly heterocycles, which are foundational structures in many biologically active compounds. arkat-usa.orgchemrxiv.org
The reaction of this intermediate with various nucleophilic partners can yield five- and six-membered heterocyclic systems containing nitrogen, sulfur, and oxygen atoms. arkat-usa.org Specific examples of its utility in forming such structures include:
Thiadiazoles: In reactions with diazo compounds, acyl isothiocyanates can undergo a 1,3-dipolar cycloaddition across the carbon-sulfur double bond to form thiadiazole derivatives. arkat-usa.org
Thiazolines: Through a [3+2]-cycloaddition reaction with oxazoles, the isothiocyanate group can be used to construct the thiazoline (B8809763) ring system. arkat-usa.org
The presence of the 2,6-dichloro-substituted phenyl ring also imparts specific steric and electronic properties to the resulting molecules, influencing their final conformation, stability, and biological interactions.
Intermediary Role in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, the isothiocyanate functional group serves as a valuable synthon for the creation of new therapeutic agents. rsc.orgchemrxiv.org As a reactive acyl isothiocyanate, the 2,6-dichlorobenzoyl derivative is a useful intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility lies in its ability to form thiourea (B124793) linkages and to act as a precursor for various heterocyclic scaffolds that are prevalent in medicinal compounds. ijacskros.com
The reaction of this compound with primary or secondary amines provides a straightforward route to complex thiourea derivatives. These structures can then be used as building blocks for more elaborate APIs. ijacskros.com The synthesis of guanidine-containing compounds, for example, can utilize dichlorinated phenyl isothiocyanate precursors. A related compound, 2,6-dichlorophenyl isothiocyanate, serves as a starting material for the synthesis of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, demonstrating the role of this chemical scaffold in the preparation of pharmaceutically relevant molecules. chemicalbook.com
Potential in Polymer Chemistry and Material Science
The reactivity of the isothiocyanate group also presents potential applications in polymer chemistry and the development of new materials. mdpi.com Isothiocyanates can act as monomers or as chemical modifiers to impart specific properties to polymers. The high reactivity of an acyl isothiocyanate like the 2,6-dichlorobenzoyl derivative makes it a candidate for various polymerization reactions.
For instance, it could be employed in step-growth polymerization with difunctional nucleophiles, such as diamines, to synthesize poly(thiourea)s. The rigid and bulky 2,6-dichlorobenzoyl group incorporated into the polymer backbone would likely influence the material's properties, potentially leading to polymers with enhanced thermal stability or specific mechanical characteristics. rsc.org Furthermore, the isothiocyanate functional group could be grafted onto the surface of existing polymers that have nucleophilic sites, a strategy used to modify surface properties like hydrophobicity, adhesion, or to introduce reactive handles for further functionalization.
Mechanistic Research on Biological Interactions Strictly Non Clinical Perspective
In Vitro Enzyme Inhibition Studies (focus on mechanism and binding, e.g., urease, tyrosinase)
Direct enzymatic inhibition studies specifically on 2,6-dichlorobenzoyl isothiocyanate are not extensively documented in publicly available research. However, the well-established reactivity of the isothiocyanate group (-N=C=S) allows for informed predictions of its potential inhibitory mechanisms. Isothiocyanates are known to be potent inhibitors of various enzymes, primarily through the covalent modification of nucleophilic amino acid residues within the enzyme's active or allosteric sites.
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Its active site also contains nucleophilic residues that can be targeted by electrophiles. Derivatives of benzoyl isothiocyanates, specifically benzoylthioureas, have been investigated as tyrosinase inhibitors. While the direct inhibitory activity of this compound on tyrosinase is not specified, it is plausible that it could act as an inhibitor. The mechanism would likely involve the isothiocyanate group reacting with nucleophilic residues, such as cysteine or histidine, in the active site, thereby blocking substrate access or disrupting the catalytic copper centers. For instance, studies on other tyrosinase inhibitors have shown that halogen substitutions on the phenyl ring can enhance inhibitory activity.
Investigations of DNA/RNA Binding Modes and Interactions
Specific studies detailing the binding modes of this compound with DNA or RNA have not been prominently reported. However, the chemical properties of isothiocyanates suggest a potential for interaction. The electrophilic nature of the isothiocyanate group makes it capable of reacting with nucleophilic centers in nucleic acids.
The purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA contain several nucleophilic sites, including exocyclic amino groups and ring nitrogen atoms. It is conceivable that this compound could form covalent adducts with these bases. This adduction would represent a form of DNA or RNA damage, potentially leading to mutations or interference with replication and transcription processes. For example, other isothiocyanates, such as benzyl (B1604629) isothiocyanate, have been studied for their ability to form DNA adducts. nih.gov The formation of such adducts is a key mechanism through which many genotoxic compounds exert their effects. The planarity of the benzoyl group might also allow for some degree of non-covalent intercalation between the base pairs of DNA, although this is less likely to be the primary mode of interaction compared to the reactive isothiocyanate group.
Studies on Protein-Ligand Interactions at a Molecular Level
The primary mechanism of protein-ligand interaction for this compound at a molecular level is expected to be covalent modification. nih.govnih.gov The isothiocyanate group is a well-known electrophile that readily reacts with nucleophilic functional groups present on the side chains of amino acids.
The most common targets for isothiocyanates in proteins are the thiol groups of cysteine residues and the primary amino groups of lysine (B10760008) residues. The reaction with a thiol group results in the formation of a dithiocarbamate (B8719985) adduct, while the reaction with an amino group yields a thiourea (B124793) derivative. These covalent bonds are generally stable, leading to an irreversible modification of the protein.
This covalent modification can have several consequences for the protein's function:
Direct inactivation: If the modified amino acid is part of the active site of an enzyme, the covalent attachment of the 2,6-dichlorobenzoyl moiety can directly block substrate binding or catalysis.
Conformational changes: The addition of a bulky group can induce conformational changes in the protein, which may allosterically inhibit its function even if the modification occurs outside the active site.
Disruption of protein-protein interactions: Modification of residues at a protein-protein interface can prevent the formation of functional protein complexes.
The specificity of this interaction would be determined by the accessibility of nucleophilic residues on the protein surface and the local environment, which might favor the binding of the dichlorobenzoyl part of the molecule.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Pathways
While comprehensive SAR studies specifically for this compound are not widely available, the principles of SAR can be applied to its derivatives to understand the molecular features crucial for biological activity. The most common derivatives synthesized from this compound are N-benzoyl-N'-substituted thioureas, which are formed by reacting the isothiocyanate with a primary or secondary amine.
For these thiourea derivatives, SAR studies would typically investigate the following aspects:
The nature of the substituent on the N' position: The size, lipophilicity, and electronic properties of the group introduced by the amine would significantly impact the biological activity. For instance, in the development of insecticidal compounds, varying the aryl or alkyl group attached to the thiourea nitrogen can drastically alter the potency and spectrum of activity.
The substitution pattern on the benzoyl ring: The presence and position of the chlorine atoms on the benzoyl ring are critical. The 2,6-dichloro substitution pattern imposes specific steric and electronic effects that influence the molecule's conformation and interaction with its biological target. Moving or changing these substituents would likely alter the activity. For example, studies on other insecticidal analogues have shown that specific halogenation patterns are key for high efficacy. nih.gov
By systematically modifying these parts of the molecule and assessing the corresponding changes in biological activity (e.g., enzyme inhibition, insecticidal potency), researchers can build a model of the pharmacophore and gain insights into the mechanism of action at the molecular level.
Molecular Basis of Specific Biological Pathways Modulated by Derivatives (e.g., chitin (B13524) synthesis inhibition)
A significant finding from patent literature is the role of derivatives of this compound as inhibitors of chitin synthesis. Specifically, N-(2,6-dichlorobenzoyl)-N'-(substituted)thioureas, synthesized from this compound, have been developed as insecticides.
The molecular basis for this activity is the disruption of the chitin biosynthesis pathway in insects. Chitin, a polymer of N-acetylglucosamine, is a vital component of the insect exoskeleton. Its synthesis is a complex process involving several enzymes, with chitin synthase being a key player.
Benzoylphenylureas are a well-known class of insecticides that inhibit chitin synthesis. researchgate.netnih.gov While the exact molecular target has been a subject of research, it is believed that these compounds interfere with the final stages of chitin polymerization and deposition. The N-benzoylthiourea derivatives of this compound likely share a similar mechanism. It is proposed that these molecules interfere with the function of chitin synthase or other proteins involved in the assembly of the chitin microfibrils. This leads to a defective cuticle, which cannot support the insect during molting, ultimately resulting in death. The 2,6-dichlorobenzoyl group is a common feature in several potent chitin synthesis inhibitors, suggesting its importance in binding to the target site.
Future Research Directions and Unexplored Reactivity
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339). Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 2,6-dichlorobenzoyl isothiocyanate.
Current methods for producing related compounds often rely on the reaction of a corresponding primary amine with carbon disulfide or the use of toxic thiophosgene from the respective aniline (B41778). chemicalbook.comorganic-chemistry.org A significant advancement would be the optimization of greener alternatives. One promising approach is the microwave-assisted synthesis from 2,6-dichlorobenzoyl chloride and a thiocyanate (B1210189) salt, such as potassium thiocyanate, in the presence of a phase-transfer catalyst. google.com This method can dramatically reduce reaction times and improve yields. google.com
Further research into sustainable methods could explore:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhance safety, and allow for the on-demand generation of the reagent, which is beneficial given the reactivity and potential moisture sensitivity of isothiocyanates. fishersci.cabeilstein-journals.org This approach can minimize waste and avoid the isolation of potentially unstable intermediates. beilstein-journals.org
Photocatalysis and Electrochemistry: These techniques represent cutting-edge, sustainable methods for chemical synthesis. organic-chemistry.org Developing a photocatalytic or electrochemical route from readily available precursors could offer a mild, highly efficient, and scalable process that avoids harsh reagents and conditions. organic-chemistry.orgchemrxiv.org
Alternative Thiocarbonyl Sources: Investigating novel, less hazardous thiocarbonyl transfer reagents to replace thiophosgene is crucial for sustainable synthesis. chemrxiv.org
| Synthesis Parameter | Traditional Method (e.g., Thiophosgene) | Proposed Future Methods |
| Primary Reagent | Highly toxic (e.g., Thiophosgene) | Less hazardous (e.g., KSCN, CS₂) |
| Reaction Conditions | Often harsh, long reaction times | Mild, rapid (Microwave, Flow, Photocatalysis) |
| Sustainability | Low (toxic reagents, waste generation) | High (atom economy, reduced hazard) |
| Scalability | Limited by safety concerns | Potentially high, especially with flow chemistry |
Exploration of New Reaction Pathways and Transformation Capabilities
The reactivity of acyl isothiocyanates is characterized by two primary electrophilic centers: the isothiocyanate carbon and the carbonyl carbon. arkat-usa.org While reactions with nucleophiles to form N-acylthioureas are known, the full scope of this compound's reactivity remains to be charted. google.com
Future investigations should focus on:
Cyclization Reactions: Its bifunctional nature makes it an ideal precursor for synthesizing a wide array of five- and six-membered heterocyclic compounds, such as thiazoles, thiadiazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry. arkat-usa.org The reaction with binucleophiles like hydrazines, amidines, or 2-amino-phenols/thiols could lead to novel heterocyclic systems, with the regiochemical outcome influenced by the sterically hindered 2,6-dichloro-substituted ring. arkat-usa.org
[3+2] Cycloadditions: The isothiocyanate moiety can participate in cycloaddition reactions. For instance, reaction with nitrile oxides can generate oxathiazoline intermediates, providing a pathway to other functional groups. beilstein-journals.org
Acylating and Thiocyanate Transfer Agent: Under specific conditions, acyl isothiocyanates can function as acylating agents or as reagents for transferring the thiocyanate group. arkat-usa.org Exploring these capabilities for this compound could open up new synthetic transformations.
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
Systematic modification of the this compound structure can lead to advanced derivatives with fine-tuned reactivity and properties. Research in this area would involve synthesizing analogues to establish clear structure-activity relationships.
Key areas for exploration include:
Modification of the Aromatic Ring: Replacing the chloro substituents with other electron-withdrawing or electron-donating groups would modulate the electrophilicity of both the carbonyl and isothiocyanate carbons. This would directly impact reaction rates and potentially the regioselectivity of nucleophilic attacks.
Synthesis of Functionalized Thioureas: The reaction with diverse primary and secondary amines can generate a library of N-(2,6-dichlorobenzoyl)thioureas. These derivatives can serve as intermediates for more complex heterocyclic structures or as final target molecules with potential biological activities. A known example is the synthesis of N-(2,6-dichlorobenzoyl)-N'-(benzothiazol-2-yl)thiourea. google.com
| Derivative Type | Synthetic Strategy | Potential Outcome |
| Benzoyl Ring Analogues | Substitution of Cl with F, Br, OMe, NO₂ | Modulated electrophilicity and steric profile |
| N-Acylthioureas | Reaction with various amines/anilines | Library of functionalized thiourea (B124793) derivatives |
| Heterocyclic Systems | Reaction with binucleophiles | Access to novel thiazole (B1198619), triazole, and oxazine (B8389632) cores |
Application in Multicomponent Reactions (MCRs) and Combinatorial Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and materials science, enabling the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org Isothiocyanates are valuable components in several named MCRs, but the application of this compound in this context is underdeveloped.
Future research should aim to integrate this compound into MCR frameworks:
Ugi and Passerini-type Reactions: Isothiocyanates are known to be effective components in the isocyanide-based Ugi and Passerini MCRs. beilstein-journals.org Utilizing this compound in these reactions could yield highly complex and sterically congested peptide-like scaffolds or α-acyloxy carboxamides, which would be difficult to access through traditional multistep synthesis.
Synthesis of Heterocycles: MCRs involving aroyl isothiocyanates, an amine, and a third component can provide a direct route to functionalized heterocycles. researchgate.net For example, a three-component reaction between this compound, an aminopyrimidine, and an aldehyde could be explored for the combinatorial synthesis of novel fused pyrimidine (B1678525) libraries.
Combinatorial Libraries: The true power of MCRs lies in their suitability for combinatorial synthesis. By systematically varying the other components in the reaction, large libraries of structurally diverse compounds based on the 2,6-dichlorobenzoyl scaffold can be generated efficiently for high-throughput screening. nih.gov
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting the reactivity of this compound. The application of modern analytical and computational tools can provide profound insights.
Suggested research directions include:
In Situ Spectroscopy: Techniques such as in situ FT-IR and NMR spectroscopy can be employed to monitor the progress of reactions in real-time. This would allow for the identification of transient intermediates and the determination of reaction kinetics, particularly for rapid processes like microwave-assisted synthesis. google.com
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure, frontier molecular orbitals, and reaction pathways. Such studies can elucidate the influence of the 2,6-dichloro substitution on the geometry and electrophilicity of the molecule, predict the transition states of its reactions with various nucleophiles, and explain observed regioselectivity. arkat-usa.org
Kinetic Studies: Performing detailed kinetic analysis of its reactions with a panel of nucleophiles would provide quantitative data on its reactivity, which can be correlated with computational models.
Investigation into Interdisciplinary Applications in Chemical Biology (mechanistic focus)
Isothiocyanates are a well-known class of compounds with a broad range of biological activities, often attributed to their ability to covalently modify proteins. chemrxiv.orgnih.gov The unique structure of this compound makes it an intriguing candidate for chemical biology studies, with a focus on understanding its molecular mechanism of action.
Future research should focus on:
Covalent Ligand Screening: The electrophilic isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine, on proteins. nih.gov This reactivity can be harnessed to develop covalent inhibitors for specific enzyme targets. Screening this compound against panels of enzymes, particularly those with active-site cysteines, could identify novel biological targets.
Activity-Based Protein Profiling (ABPP): To understand its mechanism of action on a proteome-wide scale, ABPP techniques can be employed. This involves developing chemical probes based on the this compound scaffold to identify its protein binding partners within a complex biological system, such as a cell lysate.
Mechanistic Studies of Protein Interaction: Once a protein target is identified, detailed mechanistic studies using techniques like mass spectrometry, X-ray crystallography, and kinetic assays can elucidate the precise binding site and the consequences of covalent modification. The role of the 2,6-dichlorophenyl moiety in conferring binding specificity and modulating reactivity can be a key focus of such investigations.
Q & A
Q. Purity Validation :
- FTIR : Confirms the presence of the isothiocyanate (-NCS) group (ν~max~ ≈ 2050–2100 cm⁻¹) .
- NMR Spectroscopy : H and C NMR identify aromatic protons and carbons, with characteristic shifts for the NCS group (e.g., δ 125–130 ppm for C=S in C NMR) .
- X-ray Crystallography : Resolves molecular geometry and confirms planar ring arrangements (e.g., dihedral angles between aromatic rings) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- FTIR : Detects functional groups (e.g., C=O at ~1660 cm⁻¹, NCS at ~2050 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 547 for molecular ion in derivatives) confirm molecular weight .
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C=S ≈ 1.61 Å) and torsional angles, validated using SHELXL software .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Key variables include:
- Solvent Choice : Anhydrous acetone or toluene minimizes side reactions (e.g., hydrolysis) .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate thiocyanate substitution .
- Temperature Control : Reflux (~80°C) ensures complete conversion, while avoiding decomposition .
- Molar Ratios : Excess KSCN (1.2–1.5 eq.) drives the reaction to completion .
Q. Example Optimization :
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| KSCN in acetone (3h reflux) | 70–80% | Dry acetone, 1:1.2 acid chloride:KSCN | |
| Oxalyl chloride in toluene | 92.5% | Toluene, 24h reflux, N₂ atmosphere |
Advanced: How should researchers resolve contradictions in crystallographic data?
Methodological Answer:
- Data Validation : Use SHELXL for refinement, checking R-factors (<5% for high-resolution data) .
- Database Cross-Referencing : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous compounds .
- Twinned Data Analysis : For ambiguous electron density, employ twin-law refinement in SHELX .
- Error Propagation : Calculate uncertainties in atomic positions using least-squares methods .
Safety: What are the critical handling protocols for this compound?
Methodological Answer:
- Storage : 2–8°C in airtight containers to prevent moisture absorption .
- PPE : Gloves (nitrile), faceshields, and P3 respirators to avoid dermal/ocular exposure .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Application: How is this compound utilized in synthesizing bioactive heterocycles?
Methodological Answer:
- Thiourea Derivatives : React with amines (e.g., 4-acetylaniline) to form N-acyl thioureas, precursors for protease inhibitors .
- Conjugation Chemistry : The NCS group reacts with amino groups in biomolecules (e.g., peptides) for bioconjugation studies .
- Mechanistic Insight : Acts as an electrophile in [3+2] cycloadditions to generate thiazolidinone scaffolds .
Advanced: What mechanistic studies explain its reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants for NCS group substitution .
- DFT Calculations : Model transition states (e.g., attack by amines at the thiocarbonyl sulfur) to predict regioselectivity .
- Isotope Labeling : Use N-labeled thiocyanates to trace reaction pathways via NMR .
Data Analysis: How to address variability in spectroscopic results across studies?
Methodological Answer:
- Calibration Checks : Validate instruments with certified reference materials (e.g., NMR shift standards) .
- Statistical Analysis : Apply t-tests or ANOVA to compare batch-to-batch variability in peak intensities .
- Reproducibility : Replicate experiments under controlled humidity/temperature to isolate environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
